Isoquinoline-4-boronic acid hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound demonstrates a sophisticated arrangement of heteroatoms and functional groups that contribute to its distinctive chemical properties. The compound consists of an isoquinoline heterocyclic core with a boronic acid substituent at the 4-position, stabilized as a hydrochloride salt. The base molecule, isoquinoline-4-boronic acid, possesses the molecular formula C9H8BNO2 with a molecular weight of 172.98 grams per mole, while the hydrochloride form has the formula C9H9BClNO2 and a molecular weight of 209.44 grams per mole.
The structural representation can be expressed through the simplified molecular-input line-entry system notation as OB(O)c1cncc2ccccc12 for the base compound, indicating the boronic acid functionality directly attached to the carbon-4 position of the isoquinoline ring system. The International Chemical Identifier string InChI=1S/C9H8BNO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12-13H provides a systematic description of the molecular connectivity, emphasizing the integration of the boronic acid group within the aromatic heterocyclic framework.
Crystallographic analysis reveals critical thermal properties that characterize the solid-state behavior of this compound. The melting point has been determined to be 230-234 degrees Celsius, indicating substantial intermolecular interactions and structural stability in the crystalline state. This relatively high melting point suggests the presence of strong hydrogen bonding networks, likely involving both the boronic acid hydroxyl groups and the hydrochloride counterion, which contribute to the overall crystal lattice stability.
The molecular geometry demonstrates the planar nature of the isoquinoline ring system, with the boronic acid substituent maintaining coplanarity due to the sp2 hybridization of the carbon-4 position. This planarity facilitates potential π-π stacking interactions in the solid state and influences the compound's solubility characteristics and reactivity patterns. The presence of the nitrogen heteroatom in the isoquinoline ring introduces additional electronic effects that modulate the properties of the attached boronic acid functionality.
Comparative Structural Features with Related Boronic Acid Derivatives
Comparative analysis with related boronic acid derivatives reveals distinctive structural features that set this compound apart from other organoboron compounds. The positional isomer, isoquinoline-5-boronic acid, with Chemical Abstracts Service number 371766-08-4, shares the same molecular formula C9H8BNO2 but exhibits different electronic and steric properties due to the alternative substitution pattern. The canonical simplified molecular-input line-entry system representation B(C1=C2C=CN=CC2=CC=C1)(O)O for the 5-substituted isomer demonstrates the boronic acid attachment at a different ring position, which significantly alters the electronic distribution and potential reactivity.
The structural comparison extends to other heterocyclic boronic acids, where the isoquinoline system provides unique characteristics compared to pyridine or quinoline derivatives. Unlike simple pyridine boronic acids, the fused benzene ring in isoquinoline introduces additional resonance stabilization and modifies the electronic density distribution throughout the molecule. This extended conjugation system influences both the acidity of the boronic acid group and the basicity of the nitrogen heteroatom within the ring structure.
Crystallographic studies of related isoquinoline derivatives have provided insights into the general structural behavior of this class of compounds. Research on novel isoquinoline derivatives has demonstrated that substitution at the 3-position leads to specific conformational preferences, with molecules adopting strongly flattened conformations. The dihedral angles between different molecular fragments typically range from 3.49 degrees, indicating significant coplanarity that extends to the boronic acid substituted variants.
The comparative analysis also reveals important differences in physical properties among related compounds. The presence of the hydrochloride salt form in this compound enhances its solubility in polar solvents compared to the neutral boronic acid, which typically exhibits limited solubility in aqueous systems. This enhanced solubility profile distinguishes it from many other aromatic boronic acids that require specific solvent systems for effective dissolution and handling.
Tautomeric Behavior and Protonation State Analysis
The tautomeric behavior and protonation state analysis of this compound reveals complex equilibria that govern its chemical behavior in different environments. Boronic acids are characterized as Lewis acids with pKa values typically ranging from 4 to 10, and these values can vary significantly depending on the electronic nature of substituents attached to the boronic acid group. The electron-withdrawing or electron-donating properties of substituents directly influence the pKa values, with electron-withdrawing groups decreasing the pKa and electron-donating groups increasing it.
The isoquinoline nitrogen atom introduces additional complexity to the protonation behavior, as isoquinoline itself functions as a weak base with a pKa of 5.14. This basicity allows for protonation under acidic conditions, leading to the formation of stable salts such as the hydrochloride derivative. The simultaneous presence of both acidic boronic acid functionality and basic nitrogen heteroatom creates an amphoteric character that influences the compound's behavior across different pH ranges.
At physiological pH conditions, boronic acids typically exist in their protonated, uncharged trigonal form, but in aqueous solutions with pH values higher than their pKa, they convert to anionic tetrahedral forms. For this compound, this equilibrium between ionized and unionized forms depends on the differences between the solution pH and the specific pKa value of the boronic acid group, which is influenced by the electronic effects of the isoquinoline substituent.
The predicted pKa value for isoquinoline-4-boronic acid has been calculated as 4.61 ± 0.30, indicating moderate acidity that falls within the typical range for aromatic boronic acids. This value suggests that under neutral or slightly basic conditions, a significant portion of the boronic acid group will exist in the deprotonated anionic form, while under acidic conditions, the neutral boronic acid form predominates. The hydrochloride salt formation effectively stabilizes the protonated nitrogen form while maintaining the boronic acid in its neutral state under typical storage and handling conditions.
Structure
2D Structure
Properties
IUPAC Name |
isoquinolin-4-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6,12-13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBIOGMRHMKPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=CC=CC=C12)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648597 | |
| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677702-23-7 | |
| Record name | Boronic acid, B-4-isoquinolinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677702-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-4-boronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoquinoline with boronic acid or boronic esters. The process typically requires a catalyst, such as palladium, and proceeds under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-4-boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to isoquinoline-4-boronic acid.
Reduction: Formation of isoquinoline derivatives.
Substitution: Participation in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry Applications
Selective Inhibitors : Isoquinoline-4-boronic acid hydrochloride is utilized in the preparation of selective inhibitors for steroid-11β-hydroxylase (CYP11B1), which is crucial in treating cortisol-dependent diseases. This application highlights its potential in managing endocrine disorders .
Anticancer Agents : Research has shown that compounds derived from this compound can exhibit potent anticancer activities. For instance, boronic acid-containing pyrazolo[4,3-f]quinoline compounds synthesized using this boronic acid have demonstrated significant inhibition of cancer cell growth, particularly in renal cancer and leukemia models . These compounds were evaluated through kinase inhibition screening, showcasing their potential as dual inhibitors in cancer therapy.
Anti-inflammatory Agents : The synthesis of aminoarylpyridazines from this compound has led to the development of selective CB2 agonists, which are promising candidates for treating inflammatory pain . The modulation of cannabinoid receptors presents a novel approach to pain management.
Organic Synthesis Applications
Suzuki-Miyaura Cross-Coupling Reactions : this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the coupling of various aryl and heteroaryl halides, enabling the synthesis of complex organic molecules . This reaction is particularly valuable in pharmaceutical chemistry for constructing diverse molecular architectures.
Synthesis of Heterocycles : The compound is also involved in synthesizing heteroaryl substituted tetrahydropyrroloquinolinone derivatives, which act as aldosterone synthase inhibitors. This application underscores its role in developing drugs targeting hormonal pathways .
Antimicrobial Properties : Recent studies have explored the antibacterial activity of isoquinoline derivatives against resistant strains of bacteria. For example, isoquinoline sulfonamides derived from similar structures have shown effectiveness against fluoroquinolone-resistant Escherichia coli, indicating that isoquinoline-based compounds could be pivotal in addressing antibiotic resistance .
Enzyme Inhibition : this compound has been investigated for its ability to inhibit various enzymes involved in disease processes. Boron-containing compounds are increasingly recognized for their role as enzyme inhibitors, showcasing the broader potential of isoquinoline derivatives in drug discovery .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study involving the synthesis and testing of isoquinoline derivatives revealed that specific compounds exhibited over 70% inhibition of CLK kinases at low concentrations (25 nM), leading to significant anticancer effects through mechanisms such as DNA damage induction and cell cycle arrest .
Case Study 2: Antibacterial Efficacy
In a screening of small molecules, isoquinoline sulfonamide derivatives were identified as potent inhibitors against E. coli, with a minimum inhibitory concentration (MIC) as low as 6.25 µM. This finding emphasizes the potential for developing new antibiotics based on isoquinoline structures .
Mechanism of Action
The mechanism by which isoquinoline-4-boronic acid hydrochloride exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its boron group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves several key steps: oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Structural and Functional Analogues
Isoquinoline-4-boronic Acid (CAS 192182-56-2)
- Molecular Formula: C₉H₈BNO₂ (free base).
- Key Differences : Lacks the hydrochloride group, reducing water solubility.
- Applications : Used in organic synthesis where neutral pH is preferred.
- Purity/Price : >95.0% purity, priced at ¥1,563.00/25g .
(1-Chloroisoquinolin-4-yl)boronic Acid (CAS 848841-48-5)
- Molecular Formula: C₉H₇BClNO₂.
- Key Differences : Chlorine substituent at the 1-position increases steric hindrance and alters electronic properties.
- Applications: Potential use in halogen-directed coupling reactions.
- Purity/Price : 97% purity, ¥1,211.00/250mg .
7-Chloroquinoline-4-boronic Acid (CAS 936940-92-0)
- Molecular Formula: C₉H₆BClNO₂.
- Key Differences: Quinoline core (vs. isoquinoline) with chlorine at the 7-position.
- Applications : Explored in antiviral and anticancer drug intermediates.
- Purity : 97% .
Physicochemical Properties and Stability
Commercial Availability and Cost-Effectiveness
Biological Activity
Isoquinoline-4-boronic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.
This compound can be synthesized through various methods, including palladium-catalyzed reactions that involve the borylation of isoquinoline derivatives. A recent study demonstrated a novel method for synthesizing borylated quinolines, which can be converted into boronic acids and utilized in Suzuki coupling reactions, a key step in the development of pharmacologically active compounds . The efficiency of these synthetic routes is crucial for producing compounds for biological testing.
2.1 Antiproliferative Activity
Research has indicated that isoquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on structural optimization of isoquinoline derivatives found that certain 4-substituted isoquinolines showed potent inhibition against neuroendocrine prostate cancer (NEPC) cell lines, with some compounds demonstrating IC50 values as low as 0.47 μM . This suggests that this compound may possess similar antiproliferative properties, making it a candidate for further investigation.
| Compound | Cell Line Tested | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 1 | LASCPC-01 | 0.47 | High |
| Compound 2 | PC-3 | - | Moderate |
| Isoquinoline-4-boronic acid HCl | Unknown | - | Potential |
The mechanism by which isoquinoline derivatives exert their antiproliferative effects often involves cell cycle arrest and apoptosis induction. For instance, compounds derived from lycobetaine were shown to induce G1 cell cycle arrest and promote apoptosis in a dose-dependent manner . Understanding these mechanisms is essential for developing targeted therapies.
3.1 Antimicrobial Properties
Isoquinoline derivatives have also been investigated for their antimicrobial activities. A study identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, demonstrating antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli with minimum inhibitory concentrations (MIC) as low as 6.25 µM . This highlights the potential of this compound in combating resistant bacterial strains.
3.2 Other Therapeutic Applications
Additionally, boronic acids are known to act as enzyme inhibitors and have been explored in the context of diabetes management and cancer therapy due to their ability to interact with diols in biological systems . The unique properties of boron-containing compounds may enhance the therapeutic profiles of isoquinoline derivatives.
4. Case Studies
Several studies have illustrated the biological potential of isoquinoline derivatives:
- Case Study 1 : A novel isoquinoline derivative was tested against NEPC cells, showing significant antiproliferative activity compared to standard treatments.
- Case Study 2 : Isoquinoline sulfonamides were screened for antibacterial activity, leading to the identification of compounds effective against resistant bacteria.
Q & A
Q. What are the recommended synthetic routes for Isoquinoline-4-boronic acid hydrochloride, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common precursor is Isoquinoline-4-boronic acid (CAS 192182-56-2), which is then converted to its hydrochloride salt. Key steps include:
-
Boronation of 4-bromo-isoquinoline using bis(pinacolato)diboron under palladium catalysis.
-
Acidification with HCl to form the hydrochloride salt.
Purity validation requires HPLC (e.g., C18 column, methanol-phosphate buffer mobile phase) and ¹H/¹³C NMR to confirm structural integrity. Quantitative purity (>95%) can be verified via elemental analysis or mass spectrometry .- Data Table :
| Parameter | Value/Technique |
|---|---|
| Molecular Formula | C₉H₈BNO₂·HCl |
| CAS (Hydrochloride) | 677702-23-7 |
| Key Synthetic Intermediate | Isoquinoline-4-boronic acid (CAS 192182-56-2) |
| Purity Validation | HPLC, NMR, elemental analysis |
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
- pH Sensitivity : Solubility and stability tests in aqueous buffers (pH 3–9) monitored via UV-Vis spectroscopy.
- Light Sensitivity : Accelerated degradation studies under UV/visible light, with HPLC tracking of degradation products.
Store the compound in desiccated, amber vials at –20°C to minimize boronic acid hydrolysis .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound when encountering low yields or side products?
- Methodological Answer : Common issues arise from boronic acid hydrolysis or competing protodeboronation. Mitigation strategies include:
-
Dry Conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmosphere (N₂/Ar).
-
Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos-based catalysts for improved efficiency.
-
Additives : Additives like Cs₂CO₃ or molecular sieves can stabilize the boronate intermediate.
Monitor reaction progress via TLC or LC-MS, and characterize side products via high-resolution mass spectrometry (HRMS) .- Data Table :
| Challenge | Solution |
|---|---|
| Hydrolysis | Anhydrous conditions, inert gas |
| Protodeboronation | Optimize base (e.g., Cs₂CO₃ vs. K₂CO₃) |
| Catalyst Poisoning | Use PdCl₂(dppf) or XPhos ligands |
Q. How should contradictory data on the catalytic activity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies often stem from variations in:
- Substrate Scope : Test reactivity with electron-deficient vs. electron-rich aryl halides.
- Reaction Scale : Small-scale reactions may lack reproducibility due to oxygen/moisture ingress.
- Analytical Methods : Ensure consistent quantification (e.g., internal standards in HPLC).
Replicate experiments using identical conditions and report detailed metadata (e.g., solvent batch, catalyst lot). Use statistical tools (e.g., ANOVA) to assess significance of observed differences .
Q. What computational approaches are suitable for predicting the reactivity of this compound in organometallic reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model:
- Boronate Formation : Gibbs free energy of boronic acid activation.
- Transition States : Energy barriers for transmetalation steps in Suzuki-Miyaura reactions.
Software like Gaussian or ORCA, combined with solvent effect corrections (e.g., PCM model), improves accuracy. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Methodological Best Practices
Q. What are the reporting standards for reproducibility in studies involving this compound?
- Methodological Answer : Follow FAIR Data Principles :
- Full Disclosure : Report exact molar ratios, solvent purity, and catalyst sources.
- Instrument Calibration : Document NMR spectrometer frequencies and HPLC column lifetimes.
- Negative Results : Publish failed experiments to inform future troubleshooting.
Reference guidelines from journals like Beilstein Journal of Organic Chemistry for experimental rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
